molecular formula C12H18N2O2 B3076076 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one CAS No. 1038924-50-3

5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one

Cat. No. B3076076
CAS RN: 1038924-50-3
M. Wt: 222.28 g/mol
InChI Key: CMBCCYLGORXTTF-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one, also known as 5-HM2PP, is a small organic molecule belonging to the class of pyridines. 5-HM2PP is a versatile compound and has been extensively studied for its various applications in the fields of chemistry, biochemistry, and pharmacology. This molecule has been used in various research studies to investigate its potential as a therapeutic agent.

Scientific Research Applications

Antidepressant and Neuropharmacological Applications

The molecular structure of 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one suggests its relevance in neuropharmacology and antidepressant research due to the presence of functional groups common to substances targeting the serotonin system. Research indicates the importance of serotonin (5-HT) in depression, with lower levels observed in patients. The 5-HT1A receptor plays a significant role in modulating neurotransmitter release, including serotonin. Drugs targeting this receptor, including agonists and antagonists, demonstrate antidepressant effects, highlighting the potential relevance of compounds with similar functional groups for therapeutic applications. The review by Wang et al. (2019) discusses antidepressants targeting the 5-HT1A receptor and identifies functional groups such as piperazine, piperidine, and pyrimidine, common in drugs in the market or clinical trials, suggesting a basis for future research on clinical drugs for depression (Wang et al., 2019).

Synthetic and Medicinal Chemistry

The synthesis and application of compounds with the pyridin-4(1H)-one scaffold, including variations like 5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl), are integral to medicinal and pharmaceutical research. These compounds serve as key precursors or scaffolds in drug development due to their bioavailability and broader synthetic applications. The review by Parmar et al. (2023) covers synthetic pathways for developing substituted pyrano[2,3-d]pyrimidine derivatives, highlighting the significance of hybrid catalysts in synthesizing complex molecules that can lead to the development of lead molecules with potential therapeutic applications (Parmar et al., 2023).

Biochemical and Pharmacological Insights

Studies on cytochrome P450 (CYP) isoforms' inhibition provide insights into drug metabolism, crucial for predicting drug-drug interactions. Compounds like this compound, due to their structural features, may serve as selective inhibitors or substrates for these enzymes, indicating their potential impact on pharmacokinetics and drug safety profiles. The review by Khojasteh et al. (2011) on chemical inhibitors of CYP isoforms in human liver microsomes highlights the importance of selective inhibition for deciphering the involvement of specific CYP isoforms in drug metabolism, which is relevant for compounds with similar functional groups (Khojasteh et al., 2011).

properties

IUPAC Name

5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-13-9-12(16)11(15)7-10(13)8-14-5-3-2-4-6-14/h7,9,16H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBCCYLGORXTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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